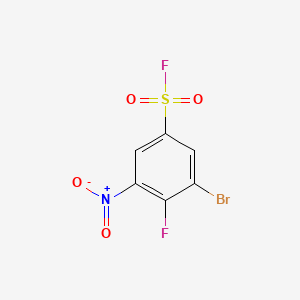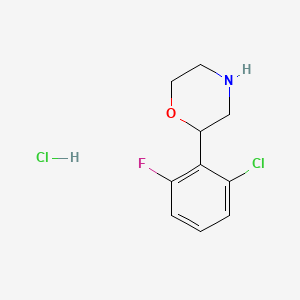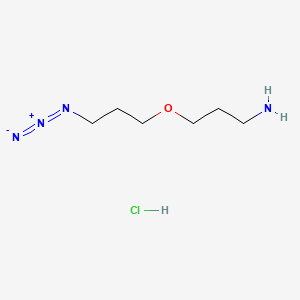
2-(Diethylamino)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)acetaldehyde is an organic compound characterized by the presence of an aldehyde group and a diethylamino group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of diethylamine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(Diethylamino)acetic acid.
Reduction: Formation of 2-(Diethylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Diethylamino)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The diethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
2-(Dimethylamino)acetaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2-(Diethylamino)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
2-(Diethylamino)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 2-(Diethylamino)acetaldehyde is unique due to the presence of both an aldehyde group and a diethylamino group, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(diethylamino)acetaldehyde |
InChI |
InChI=1S/C6H13NO/c1-3-7(4-2)5-6-8/h6H,3-5H2,1-2H3 |
InChI Key |
RJZJUYBEFPUCHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)
![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)

![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)

![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)

![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)
